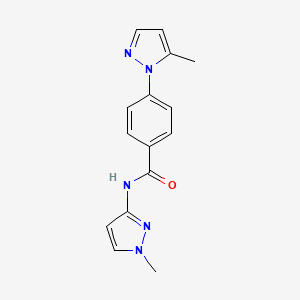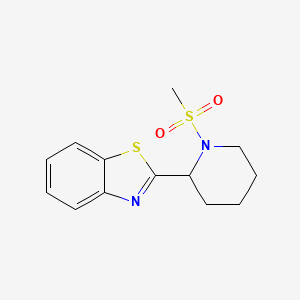
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide involves its inhibition of PARP activity. PARP is involved in the repair of DNA damage, and its inhibition can lead to the accumulation of DNA damage and cell death. N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy regulation.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit inflammation, and protect against oxidative stress. N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide in lab experiments is its specificity for PARP inhibition. This allows for the selective targeting of cancer cells and the potential for increased efficacy of chemotherapy and radiation therapy. However, one limitation of using N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure safety in lab experiments.
Zukünftige Richtungen
For N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide research include further exploration of its potential as a neuroprotective agent, as well as its potential use in combination with other therapies for cancer treatment. Additionally, the development of more potent and selective PARP inhibitors based on the structure of N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide may lead to improved cancer therapies.
Synthesemethoden
The synthesis of N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide involves the reaction of 1-methylpyrazole-3-carboxylic acid with 4-amino-3-methyl-5-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has been used in a variety of scientific research applications. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy. N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide has also been shown to have potential neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-11-7-9-16-20(11)13-5-3-12(4-6-13)15(21)17-14-8-10-19(2)18-14/h3-10H,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYXCOOQTPALRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)NC3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-4-(5-methylpyrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)


![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzenesulfonamide](/img/structure/B7545682.png)
![N-(2,4-difluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanamide](/img/structure/B7545684.png)
![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)

![6-Bromo-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7545709.png)
![N-(1-propan-2-ylpiperidin-4-yl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide](/img/structure/B7545711.png)

![1-[(2-chlorophenyl)methyl]-N-(6-methylpyridin-2-yl)pyrazole-4-carboxamide](/img/structure/B7545719.png)
![(3-Methyl-1-benzothiophen-2-yl)-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7545730.png)
